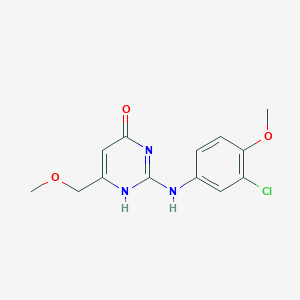
2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one” is a chemical entity with significant potential in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one involves a series of chemical reactions that require specific conditions to achieve the desired product. The synthetic route typically includes the use of high-purity reagents and controlled reaction environments to ensure the formation of the compound with minimal impurities. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. This involves the use of large-scale reactors, continuous flow systems, and automated control systems to maintain consistent quality and yield. The industrial production methods are designed to optimize the efficiency of the synthesis process while ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its properties or to produce derivatives with specific functionalities.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to increase the reaction rate and selectivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses, which are the basis for its potential therapeutic effects.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluoroanilino)-6-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c17-12-8-11(6-7-13(12)18)19-16-20-14(9-15(22)21-16)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWGJRUZKMVRNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
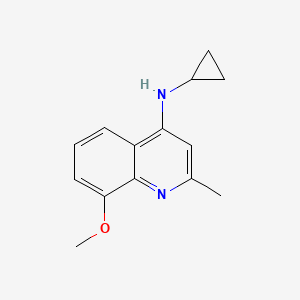
![1-(2-fluorophenyl)-N,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7851883.png)
![1-(4-bromophenyl)-N,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7851891.png)


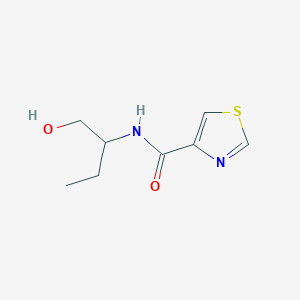
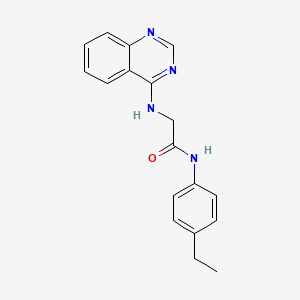
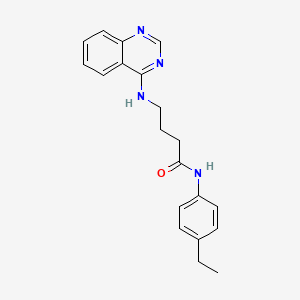
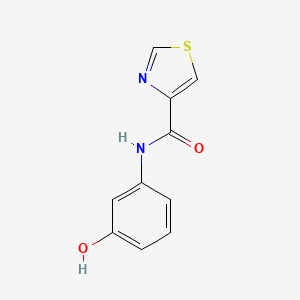
![2-[4-chloro-3-(trifluoromethyl)anilino]-6-(methoxymethyl)-1H-pyrimidin-4-one](/img/structure/B7851927.png)
